molecular formula C10H6F4 B1399320 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene CAS No. 2229492-89-9

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

Cat. No.: B1399320
CAS No.: 2229492-89-9
M. Wt: 202.15 g/mol
InChI Key: ODNZVCVUVAEBHC-UHFFFAOYSA-N
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Description

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group, a prop-2-yn-1-yl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-fluoro-2-iodobenzene, propargyl bromide, and trifluoromethyl iodide.

    Sonogashira Coupling: The first step involves a Sonogashira coupling reaction between 1-fluoro-2-iodobenzene and propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the 1-fluoro-2-(prop-2-yn-1-yl)benzene intermediate.

    Trifluoromethylation: The intermediate is then subjected to a trifluoromethylation reaction using trifluoromethyl iodide and a suitable base, such as cesium carbonate, to introduce the trifluoromethyl group at the para position relative to the fluoro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes depending on the extent of reduction.

Scientific Research Applications

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.

    Chemical Biology: Used in the study of biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene depends on its specific application

    Electrophilic and Nucleophilic Interactions: The fluoro and trifluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively.

    π-π Interactions: The benzene ring can engage in π-π stacking interactions with other aromatic systems.

    Hydrophobic Interactions: The trifluoromethyl group can enhance hydrophobic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-Fluoro-4-(trifluoromethyl)benzene:

    2-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene: Lacks the fluoro group, leading to different electronic properties and reactivity.

Uniqueness

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene is unique due to the presence of all three substituents (fluoro, prop-2-yn-1-yl, and trifluoromethyl) on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

1-fluoro-2-prop-2-ynyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4/c1-2-3-7-6-8(10(12,13)14)4-5-9(7)11/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNZVCVUVAEBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene
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1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene
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1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene
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1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene
Reactant of Route 6
1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

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